Product packaging for 2-Bromo-2-ethylbutyramide(Cat. No.:CAS No. 511-70-6)

2-Bromo-2-ethylbutyramide

Cat. No.: B1202371
CAS No.: 511-70-6
M. Wt: 194.07 g/mol
InChI Key: ACEYAMOAGUDVAQ-UHFFFAOYSA-N
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Description

2-Bromo-2-ethylbutyramide, also widely known in scientific literature as Carbromide (CAS 511-70-6), is a brominated organic compound with the molecular formula C6H12BrNO and a molecular weight of 194.07 g/mol . This compound is recognized as the primary active metabolite of the sedative-hypnotic drug carbromal, positioning it as a significant molecule for pharmacological research into the bromoureide class of central nervous system (CNS) depressants . Its mechanism of action is associated with barbiturate-like effects, and during metabolic processes, the compound is debrominated . The subsequent slow excretion rate of the bromide ion can lead to its accumulation in the body upon repeated administration, a condition known as bromism, which is characterized by symptoms such as memory loss, confusion, ataxia, and hallucinations . Researchers investigate this compound to understand the metabolic pathways, pharmacokinetics, and toxicological profiles of related sedative-hypnotics . Its historical context and well-documented dependence potential, similar to that of barbiturates and its parent compound, make it a relevant reference standard in studies of substance abuse and neuropharmacology . The substance has also been utilized in mass spectrometry studies to characterize the fragmentation patterns of brominated compounds, where it demonstrates a primary loss of hydrogen bromide (HBr) during analysis . According to an assessment by the WHO Expert Committee on Drug Dependence, the therapeutic usefulness of carbromide is now considered very limited, further underscoring its primary relevance as a tool for scientific inquiry rather than drug development . HAZARD AND SAFETY INFORMATION: Acute toxicity data indicates an oral LDLo of 400 mg/kg in rats . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BrNO B1202371 2-Bromo-2-ethylbutyramide CAS No. 511-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-ethylbutanamide
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InChI

InChI=1S/C6H12BrNO/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ACEYAMOAGUDVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
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DSSTOX Substance ID

DTXSID80199108
Record name Diethylbromoacetamide
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Molecular Weight

194.07 g/mol
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CAS No.

511-70-6
Record name 2-Bromo-2-ethylbutanamide
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Record name Diethylbromoacetamide
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Record name Diethylbromoacetamide
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Record name 2-bromo-2-ethylbutyramide
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Synthetic Methodologies and Chemical Derivatization of 2 Bromo 2 Ethylbutyramide

Established Synthetic Routes for 2-Bromo-2-ethylbutyramide

The synthesis of this compound, a halogenated amide, can be achieved through various chemical strategies. These methods primarily involve the introduction of a bromine atom at the alpha position to the carbonyl group of an amide.

Multi-Step Synthetic Strategies and Reaction Conditions

Traditional approaches to the synthesis of α-bromoamides like this compound often rely on the direct bromination of the corresponding preformed amide. smolecule.com A common multi-step strategy begins with a precursor which is then subjected to bromination.

One established method involves treating N-ethylbutanamide with a brominating agent such as molecular bromine (Br₂) or phosphorus tribromide (PBr₃). smolecule.com These reactions are typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. smolecule.com Specific conditions, such as using bromine in acetic acid at temperatures between 0–5°C, have been shown to selectively substitute the α-hydrogen of the amide. smolecule.com Another approach utilizes aqueous hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr), which generates bromine in situ. smolecule.com This method is considered safer as it minimizes toxic byproducts and can achieve comparable yields under reflux conditions. smolecule.com

Solid-phase synthesis offers an alternative that allows for rapid purification. A polystyrene-supported diethylaminosulfur trifluoride (PS-DAST) resin can facilitate a one-pot amidation and bromination, yielding 2-bromo-N-ethylbutanamide with high purity after simple filtration. smolecule.com

More modern synthetic innovations include umpolung strategies that circumvent traditional electrophilic bromination. For instance, the use of 2-pyridone-N-oxides as both an oxidant and a bromine source in the presence of a transition-metal catalyst has been reported. smolecule.com In one study, ynamides reacted with 2-bromopyridine (B144113) N-oxide under zinc triflate (Zn(OTf)₂) catalysis to produce α-bromoamides with high regioselectivity at mild temperatures of 40–60°C. smolecule.com

Catalytic systems employing palladium or copper have also been developed for regioselective bromination. A palladium(II)-catalyzed system using N-bromosuccinimide (NBS) can selectively brominate aliphatic amides at the β-position. smolecule.com Copper iodide (CuI) systems with potassium bromide and hydrogen peroxide present a more cost-effective, albeit slightly less selective, alternative. smolecule.com

Method Brominating Agent Solvent Temperature (°C) Yield (%)
Traditional BrominationBr₂Acetic Acid0–568-72 smolecule.com
Traditional BrominationPBr₃THF2572 smolecule.com
In situ Bromine GenerationHBr/H₂O₂Water6065 smolecule.com
Umpolung Strategy2-bromopyridine N-oxide/Zn(OTf)₂Not specified40–60>90 (regioselectivity) smolecule.com
Catalytic BrominationNBS/Pd(II) catalystNot specifiedNot specified85-90 (β-position) smolecule.com

Precursor Compounds in this compound Synthesis

The primary precursor for the synthesis of this compound is typically the corresponding non-brominated amide or a related carboxylic acid.

N-ethylbutanamide : This is the most direct precursor for direct bromination methods. smolecule.com

N-benzyl-N-ethylbutanamide : This compound can serve as a starting material, which after bromination, would likely require subsequent debenzylation to yield the target compound. evitachem.com

2-Bromo-2-ethylbutyric acid : This can be converted to the corresponding amide through standard amide coupling reactions.

Ynamides : These can be used in modern umpolung strategies with a bromine source to form α-bromoamides. smolecule.com

The synthesis of related brominated butyramide (B146194) derivatives, such as 4-(3,6-dibromo-carbazol-9-yl)-butyric acid, starts from 3,6-dibromocarbazole (B31536) and ethyl 4-bromobutyrate. mdpi.com This indicates that precursors for more complex structures containing the bromo-butyramide moiety can be varied. mdpi.com

Stereochemical Considerations in Synthesis

The synthesis of this compound from achiral precursors will result in a racemic mixture, as the α-carbon becomes a stereocenter upon bromination. If the synthesis starts with an enantiomerically pure precursor, the stereochemistry of the reaction would need to be controlled to maintain or invert the configuration at the α-carbon.

For transition-metal-catalyzed cross-coupling reactions, which can be a subsequent step for derivatization, the use of chiral ligands can induce enantioselectivity. researchgate.net While not directly about the synthesis of this compound itself, the principles of stereoselective synthesis are relevant for its derivatives. For example, in Ni-catalyzed enantioselective cross-couplings, chiral diphosphine ligands are used to create stereocenters with high enantiomeric excess. researchgate.net

Functionalization and Derivatization Strategies Utilizing the Bromine Moiety

The bromine atom in this compound is a versatile functional group that allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. solubilityofthings.com

Nucleophilic Substitution Reactions

The polarized carbon-bromine bond in this compound makes the α-carbon susceptible to nucleophilic attack. fiveable.me This allows for the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthesizing more complex molecules. evitachem.commultichemexports.com

Common nucleophiles that can be used in these substitution reactions include:

Amines : To form α-amino amides. evitachem.com

Thiols : To form α-thio amides. evitachem.com

Hydroxide (B78521) : To form α-hydroxy amides. The reaction of the structurally similar 2-bromo-2-methylpropane (B165281) with aqueous sodium hydroxide to form an alcohol proceeds via an S_N1 mechanism. chemist.sglibretexts.org

Azides : To introduce an azide (B81097) group, which can then be further transformed, for example, through reduction to an amine or via cycloaddition reactions.

The mechanism of these nucleophilic substitution reactions can be either S_N1 or S_N2, depending on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. For a tertiary alkyl halide like 2-bromo-2-methylpropane, the reaction with a neutral nucleophile like water proceeds through a stable tertiary carbocation intermediate in an S_N1 pathway. chemist.sglibretexts.org Given the structural similarity, this compound, which is also a tertiary bromide, would be expected to react similarly under appropriate conditions.

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for forming new carbon-carbon bonds, and alkyl halides like this compound are excellent substrates for such transformations.

Gilman Reagents : Lithium diorganocopper reagents (Gilman reagents) react with organohalides, including alkyl bromides, to form a new carbon-carbon bond. libretexts.org This reaction is effective for coupling with aryl and vinyl halides as well. libretexts.org

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.orgfiveable.me While typically used for sp²-hybridized carbons, advancements have extended its use to sp³-hybridized centers.

Negishi Coupling : This reaction involves the palladium-catalyzed coupling of an organozinc compound with an organohalide. fiveable.meorganic-chemistry.org It is a versatile method for creating C-C bonds and is compatible with a wide range of functional groups. organic-chemistry.org

Kumada-Corriu Coupling : This involves the nickel- or palladium-catalyzed reaction of a Grignard reagent with an organohalide. researchgate.net Nickel catalysts have been particularly effective for enantioselective cross-coupling reactions of secondary alkyl halides. researchgate.net

The general mechanism for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the organohalide to the metal center, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Coupling Reaction Catalyst Organometallic Reagent Bond Formed
GilmanNone (Stoichiometric)Lithium diorganocopper (R₂CuLi) libretexts.orgC(sp³)-C
Suzuki-MiyauraPalladium libretexts.orgOrganoboron (e.g., boronic acid) libretexts.orgfiveable.meC-C
NegishiPalladium organic-chemistry.orgOrganozinc fiveable.meorganic-chemistry.orgC-C
Kumada-CorriuNickel or Palladium researchgate.netGrignard (Organomagnesium) researchgate.netC-C

Modifications of the Amide Functional Group

The amide group of this compound serves as a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can significantly alter the compound's physicochemical properties and biological activity.

One common modification involves the acylation or carbamoylation of the amide nitrogen. For instance, the reaction of this compound with an appropriate acylating or carbamoylating agent can lead to the formation of N-substituted derivatives. An example is the synthesis of N-(acetylcarbamoyl)-2-bromo-2-ethyl-butanamide, a compound that features an acetylcarbamoyl group attached to the amide nitrogen. solubilityofthings.com The synthesis of such derivatives often involves multi-step pathways and a variety of reagents, highlighting the versatility of the parent molecule. solubilityofthings.com Similarly, 2-bromo-N-carbamoyl-2-ethyl-butanamide is another derivative where a carbamoyl (B1232498) group is attached to the amide nitrogen. solubilityofthings.com The presence of these additional functional groups provides further opportunities for chemical modifications. solubilityofthings.com

Another strategy for modifying the amide functional group is through N-alkylation or N-arylation. The synthesis of N-alkyl-3,6-dibromocarbazole derivatives showcases a method where a butyric acid moiety is first attached to the carbazole (B46965) nitrogen, followed by amidation with various amines. mdpi.com While not a direct modification of pre-existing this compound, this approach demonstrates the construction of complex molecules bearing a substituted amide functionality originating from a related bromo-butyric acid precursor. mdpi.com

The table below summarizes key modifications of the amide functional group in structures related to this compound.

Derivative NameModification TypeSynthetic Approach
N-(acetylcarbamoyl)-2-bromo-2-ethyl-butanamideN-AcylcarbamoylationMulti-step synthesis involving acylation of the amide nitrogen. solubilityofthings.com
2-bromo-N-carbamoyl-2-ethyl-butanamideN-CarbamoylationReaction with a carbamoylating agent. solubilityofthings.com
N-alkyl-3,6-dibromocarbazole-4-butyramidesN-Alkylation/ArylationAmide bond formation between a carboxylic acid precursor and various amines. mdpi.com

Synthesis of Analogues and Related Chemical Structures

The synthesis of analogues and related chemical structures of this compound is a key area of research for exploring structure-activity relationships and developing new chemical entities. solubilityofthings.com The bromine atom and the amide group serve as versatile handles for a wide range of chemical transformations. solubilityofthings.com

Halogenated Amide Derivatives

The synthesis of other halogenated amide derivatives is a common strategy to modulate the properties of the parent compound. For example, N-benzyl-2-chloro-N-ethylbutanamide is a chloro-analogue that can be synthesized from N-benzyl-N-ethylbutanamide via chlorination using reagents like thionyl chloride or phosphorus pentachloride. evitachem.com This reaction typically occurs in an inert solvent such as dichloromethane. evitachem.com The replacement of bromine with chlorine can influence the compound's reactivity and its potential applications. evitachem.com

Research has also been conducted on the synthesis of various halogenated diamide (B1670390) derivatives. rsc.org These syntheses often involve multi-step procedures and highlight the diverse range of halogenated structures that can be accessed.

The following table presents examples of halogenated amide derivatives related to this compound.

Compound NameHalogenKey Synthetic Step
N-benzyl-2-chloro-N-ethylbutanamideChlorineChlorination of the corresponding N-benzyl-N-ethylbutanamide. evitachem.com
5-Bromo-2-(2,2,3,3,4,4,4-heptafluorobutanamido) derivativesBromine, FluorineSynthesis involves the formation of a diamide structure with a fluorinated acyl group. rsc.org

Structural Modifications for Mechanistic Probes

Structural modifications of this compound and its analogues are instrumental in the development of mechanistic probes to investigate biological pathways. By incorporating specific functional groups, researchers can create molecules designed to interact with and report on biological targets. nih.gov

One approach involves the synthesis of derivatives that can act as affinity probes. For example, in studies on bis-aryl sulfonamides, systematic structure-activity relationship (SAR) studies have been conducted to identify sites on the molecular scaffold that can tolerate the introduction of moieties like aryl azides, biotin, or fluorescent rhodamine. nih.gov These modifications allow for the creation of affinity and photoaffinity probes for target identification and mechanism of action studies. nih.gov

In a similar vein, the synthesis of N-alkyl-3,6-dibromocarbazole and N-alkyl-5-bromoindole derivatives has been explored to create molecular probes for studying processes like cell migration. mdpi.com The strategy involves connecting a core ring system (dibromocarbazole or bromoindole) to an amide group via a linker, with variations in the N-alkyl or aromatic substituents at the amide. mdpi.com These structural modifications are designed to interfere with specific biological processes, such as the reorganization of the actin cytoskeleton. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of α-bromoamides to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using safer reagents, and improving energy efficiency.

One green chemistry strategy involves the in situ generation of bromine, which avoids the handling and storage of highly toxic and corrosive molecular bromine. smolecule.com For instance, the use of aqueous hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr) provides a safer alternative for the bromination of amides. This method generates bromine in situ and produces water as the primary byproduct, minimizing toxic waste. smolecule.com

Solid-phase synthesis represents another green approach that can be applied to the synthesis of α-bromoamides. smolecule.com The use of a polymer-supported reagent, for example, can facilitate a one-pot amidation and bromination, leading to the desired product with simplified purification through simple filtration. smolecule.com This technique significantly reduces solvent consumption and is adaptable for automated synthesis platforms. smolecule.com

The following table outlines some green chemistry approaches relevant to the synthesis of this compound and its analogues.

Green Chemistry ApproachDescriptionAdvantages
In situ bromine generationUsing H₂O₂/HBr to generate bromine within the reaction mixture. smolecule.comAvoids handling of hazardous bromine, reduces toxic byproducts. smolecule.com
Solid-phase synthesisUtilizing polymer-supported reagents for synthesis and purification. smolecule.comMinimizes solvent waste, allows for easier product isolation. smolecule.com

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the molecular structure of 2-Bromo-2-ethylbutyramide. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing information on the connectivity and spatial arrangement of atoms.

For this compound (C₆H₁₂BrNO), ¹H and ¹³C NMR spectra provide definitive evidence of its structure. The molecule's symmetry and the influence of the electronegative bromine atom and amide group result in a predictable set of signals.

¹H NMR: The proton spectrum is expected to show three distinct signals corresponding to the chemically non-equivalent protons:

A triplet signal for the methyl protons (-CH₃).

A quartet signal for the methylene (B1212753) protons (-CH₂-).

A broad singlet for the amide protons (-NH₂).

¹³C NMR: The carbon-13 spectrum would distinguish the different carbon environments within the molecule. Based on data from structurally similar compounds, the predicted chemical shifts can be estimated. docbrown.info The quaternary carbon atom bonded to the bromine is significantly deshielded and would appear at a characteristic downfield shift. docbrown.info

Table 1: Predicted NMR Data for this compound

Nucleus Structural Assignment Predicted Chemical Shift (δ, ppm) ¹H Multiplicity
¹H Ethyl -CH₃ ~1.0 - 1.3 Triplet (t)
¹H Ethyl -CH₂ ~1.8 - 2.2 Quartet (q)
¹H Amide -NH₂ ~5.5 - 7.5 Broad Singlet (br s)
¹³C Ethyl -CH₃ ~8 - 12 N/A
¹³C Ethyl -CH₂ ~30 - 35 N/A
¹³C Quaternary C-Br ~60 - 70 N/A

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. docbrown.infopdx.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern observed provides a molecular fingerprint that aids in structural confirmation.

The molecular weight of this compound is 194.07 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. A crucial diagnostic feature is the presence of isotopic peaks for bromine-containing fragments, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This results in pairs of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.

Key fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group. miamioh.edu The most prominent peaks in the GC-MS spectrum of this compound provide clear evidence of its structure. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Significance
165 / 167 [M - C₂H₅]⁺ or [C₄H₇BrNO]⁺ Loss of an ethyl group. The pair of peaks confirms the presence of bromine.
114 [M - Br]⁺ or [C₆H₁₂NO]⁺ Loss of the bromine radical, a common fragmentation for haloalkanes.

Data sourced from PubChem and NIST spectral databases. nist.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The primary amide group in this compound gives rise to several characteristic absorption bands. The C-Br bond also has a distinct absorption in the fingerprint region of the spectrum. Analysis of related bromoalkanes shows that C-Br stretching vibrations typically appear in the 550-650 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by measuring inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, complementing IR spectroscopy. researchgate.netscribd.com The C-C backbone and the C-Br bond are expected to produce noticeable signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amide N-H Symmetric & Asymmetric Stretch 3350 - 3180 IR
Alkyl C-H Stretch 2975 - 2845 IR, Raman
Carbonyl C=O Stretch (Amide I band) 1680 - 1630 IR, Raman
Amide N-H Bend (Amide II band) 1640 - 1590 IR
Alkyl C-H Bend 1470 - 1370 IR

Note: Wavenumber ranges are typical for the specified functional groups. docbrown.infodocbrown.info

Chromatographic Separation Techniques

Chromatography is essential for separating components of a mixture, allowing for the purification and quantification of a target compound. For this compound, both liquid and gas chromatography are highly effective.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds and for performing accurate quantitative analysis. The technique separates molecules based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound (also known as Diethylbromoacetamide). sielc.com This method is suitable for determining purity, isolating impurities via preparative separation, and can be adapted for pharmacokinetic studies. sielc.com The purity of synthesized batches of related amide compounds is routinely confirmed by HPLC to be above 95%. nih.gov

Table 4: Example HPLC Method for this compound Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Mode Reverse Phase (RP)

| Detection | UV/Vis or Mass Spectrometry (MS) |

Method details sourced from SIELC Technologies. For MS-compatible applications, phosphoric acid is replaced with formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for the identification and quantification of volatile and semi-volatile compounds. The compound must be thermally stable to be analyzed by GC.

GC-MS is particularly valuable for metabolite profiling in biological samples. Clinical-toxicological studies have successfully used GC-MS to identify and quantify this compound in blood and urine samples, where it is a known metabolite of the drug carbromal (B1668436). nih.gov Sample preparation typically involves an extraction step, for instance, with ether, to isolate the compound from the biological matrix before injection into the GC-MS system. nih.gov The NIST Chemistry WebBook also lists gas chromatography as a relevant analytical technique for this compound. nist.gov

Table 5: GC-MS Application Data for this compound

Application Details
Matrix Blood, Urine
Sample Preparation Ether Extraction
Identification Based on retention time and mass spectrum fragmentation (m/z 69, 165, 167)

| Use Case | Clinical-toxicological analysis, metabolite profiling |

Data sourced from clinical studies on bromoureide analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

This compound is known to be a white to off-white crystalline solid at room temperature, which suggests that its solid-state structure is amenable to analysis by single-crystal X-ray diffraction. solubilityofthings.com While specific crystallographic data for this compound is not widely available in public crystallographic databases, the technique would yield critical structural information. For a closely related compound, carbromal, a rhombic crystal structure has been described. wikipedia.org

The process of X-ray crystallographic analysis involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector records the intensities and positions of the diffracted beams. This data is used to generate an electron density map, from which the atomic positions can be determined.

A complete crystallographic study of this compound would provide the parameters listed in the table below. This information is fundamental for understanding its physical properties and intermolecular interactions in the solid state.

Table 1: Typical Crystallographic Data Obtainable from X-ray Diffraction (Note: The following are parameters that would be determined from an X-ray crystallographic analysis; specific values for this compound are not currently published in open literature.)

Parameter Description Typical Information Yielded
Crystal System A classification of crystals based on their axial systems (e.g., monoclinic, orthorhombic, triclinic).Fundamental symmetry of the unit cell.
Space Group The group of symmetry operations that describes the arrangement of molecules within the crystal lattice.Detailed symmetry information of the crystal structure.
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).The size and shape of the repeating unit of the crystal.
Z Value The number of molecules per unit cell.Information on molecular packing.
Calculated Density The density of the crystal as calculated from the crystallographic data.A value that can be compared with experimentally measured density.
Bond Lengths/Angles The distances between bonded atoms and the angles between adjacent bonds.Precise intramolecular geometry.
Torsion Angles The dihedral angles that describe the conformation of the molecule.Insight into the three-dimensional shape of the molecule.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.An indicator of the quality and reliability of the structure.

Trace Analysis and Detection Methodologies in Complex Matrices

The detection and quantification of this compound at low concentrations in complex matrices, such as biological fluids (blood, urine) or environmental samples, require highly sensitive and selective analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary techniques employed for this purpose.

Methodologies for the analysis of brominated compounds in biological fluids have been developed, highlighting the importance of sample preparation to remove interfering substances. smolecule.com For instance, in clinical-toxicological studies involving overdose cases, this compound has been identified in blood and urine samples. smolecule.com The general workflow involves an extraction step, followed by chromatographic separation and detection.

Sample Preparation: Effective sample preparation is critical for trace analysis. It typically involves an extraction of the analyte from the matrix and a clean-up step to minimize interference.

Liquid-Liquid Extraction (LLE): An initial extraction using an organic solvent like ether can be used to isolate the compound from aqueous biological samples. smolecule.com

Solid-Phase Extraction (SPE): This is a common and efficient technique for sample clean-up and pre-concentration. chemicalpapers.com Cartridges such as the Oasis HLB (Hydrophilic-Lipophilic Balanced) are versatile and can be used to extract a wide range of compounds from aqueous matrices. chemicalpapers.com

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The NIST Chemistry WebBook indicates the availability of mass spectrum and gas chromatography data for this compound. nist.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. nih.gov Clinical-toxicological studies have successfully used GC-MS to identify this compound and its metabolites in biological samples. smolecule.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For amides, reversed-phase columns like the Discovery RP-Amide C16 are effective. sigmaaldrich.com Detection is often performed using a UV detector, as the amide bond exhibits UV absorbance. sigmaaldrich.com For higher selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

The table below summarizes key aspects of analytical methodologies for the trace analysis of this compound.

Table 2: Methodologies for Trace Analysis of this compound

Technique Sample Matrix Sample Preparation Detection Method Key Findings/Capabilities Reference(s)
GC-MS Blood, UrineEther extraction, followed by re-extraction into NaOH.Mass Spectrometry (MS)Identification of this compound and its metabolites in clinical-toxicological analysis. Detection limit of 0.6 mg reported for related compounds. smolecule.com
HPLC-UV Biological Fluids (General)Solid-Phase Extraction (SPE) with Oasis HLB cartridges.UV Detector (e.g., at 254 nm)A general method for the analysis of amides. Provides quantification based on UV absorbance. chemicalpapers.comsigmaaldrich.com
LC-MS GeneralNot specifiedMass Spectrometry (MS)Provides high selectivity and structural information for confirmation. Data available in spectral libraries. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Bromo 2 Ethylbutyramide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and energetics of molecules. For 2-Bromo-2-ethylbutyramide, these methods offer fundamental insights into its stability, reactivity, and conformational preferences.

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. rsc.org By calculating the electron density, DFT can predict various properties of this compound, such as its molecular orbital energies, electrostatic potential, and charge distribution. These calculations are crucial for understanding the molecule's reactivity.

The presence of a bromine atom and an amide functional group significantly influences the electronic landscape of the molecule. solubilityofthings.com The bromine atom, being highly electronegative, acts as an electron-withdrawing group, while the amide group can participate in hydrogen bonding and resonance. DFT studies can precisely map these electronic effects. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Electronic Properties of this compound from DFT Calculations (Note: The following values are representative and would be determined through specific DFT calculations.)

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy+1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap8.7 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.
Polarizability15.0 ųMeasures the deformability of the electron cloud.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics, which is essential for predicting its behavior in various chemical environments. mdpi.com

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis involves identifying the stable conformers and mapping their relative energies to create an energy landscape. The molecular conformation was noted as a significant aspect in an early study identifying it as a metabolite. nih.gov

The rotation around the C-C bonds of the ethyl groups and the C-N bond of the amide group results in different spatial orientations. Computational methods can calculate the potential energy associated with these rotations, identifying low-energy, stable conformers and high-energy transition states. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is critical for understanding the molecule's average structure and properties.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: These are hypothetical examples to illustrate the output of a conformational analysis.)

Conformer DescriptionDihedral Angle (C-C-C-Br)Relative Energy (kcal/mol)Predicted Stability
Anti-periplanar180°0.0Most Stable
Synclinal (Gauche)60°0.8Less Stable
Anticlinal120°2.5Unstable
Syn-periplanar5.0Highly Unstable (Transition State)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how this compound behaves and interacts with its surroundings, such as in a solvent.

MD simulations are particularly useful for studying solutes in a solvent, a field where considerable work has been done on related molecules like urea (B33335) and its derivatives. researchgate.net To study this compound, the molecule would be placed in a simulation box filled with solvent molecules, typically water. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system.

These simulations can reveal detailed information about the solvation shell around the molecule. For this compound, this includes how water molecules orient themselves around the polar amide group to form hydrogen bonds and how they structure themselves around the nonpolar ethyl groups. solubilityofthings.com The simulations track the trajectories of all atoms, allowing for the calculation of dynamic properties like diffusion coefficients and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.

Table 3: Typical Parameters for an MD Simulation of this compound in Water (Note: These parameters are representative of a standard simulation setup.)

ParameterValue/TypePurpose
Force FieldOPLS-AA / CHARMMDefines inter- and intramolecular potentials.
Water ModelSPC/E or TIP3PRepresents the properties of water molecules.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KSimulates conditions at room temperature.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100 nsDuration of the simulation to ensure adequate sampling.

The results of such simulations show that solutes can subtly influence the structure of the surrounding water, though often without significant disturbance to the bulk solvent structure. researchgate.net

Understanding how a molecule like this compound might interact with biological receptors is a key area of computational study. nih.gov MD simulations can be used to model the process of a ligand binding to a receptor's active site, revealing the pathways, intermediate states, and key molecular interactions involved. nih.gov

Although specific receptor targets for this compound are not the focus, the methodology can be described. The simulation would start with the ligand placed near a receptor's binding pocket. Over the course of the simulation, the ligand would explore different orientations until it finds a stable binding pose. These simulations can calculate the binding free energy, which indicates the affinity of the ligand for the receptor. This approach helps in understanding the structural basis for molecular recognition, identifying which parts of the ligand (e.g., the amide group as a hydrogen bond donor/acceptor, the ethyl groups for hydrophobic interactions) are critical for binding. solubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Focus)

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. nih.gov For a non-clinical focus, this activity could be a measurable physical property, such as solubility, or a biochemical one, like binding affinity to a protein.

The process involves calculating a set of molecular descriptors for a series of compounds. These descriptors are numerical representations of the chemical and physical properties of the molecules. A mathematical model is then developed to correlate these descriptors with the observed activity. While no specific QSAR model for this compound is published, one can be built using its calculated descriptors. Key descriptors for this molecule would include its molecular weight, lipophilicity (LogP), and polar surface area. nih.gov

Table 4: Key Molecular Descriptors for this compound for use in QSAR Models (Source: Computed properties from PubChem and NIST WebBook) nih.govnist.gov

DescriptorValueRelevance in QSAR
Molecular Weight194.07 g/mol nih.govnist.govInfluences size, diffusion, and transport properties.
XLogP3-AA (LogP)1.6 nih.govMeasures lipophilicity, related to membrane permeability.
Hydrogen Bond Donor Count1 nih.govNumber of N-H or O-H bonds, crucial for receptor binding.
Hydrogen Bond Acceptor Count1 nih.govNumber of N or O atoms, crucial for receptor binding.
Polar Surface Area43.1 ŲRelates to transport properties and interactions with polar surfaces.

These descriptors would be used alongside those of other similar molecules to build a predictive model for a property of interest, offering insights into how structural modifications might affect that property.

Predictive Modeling of Chemical Transformations

The chemical reactivity of this compound is primarily dictated by two key functional groups: the amide and the bromine atom at the alpha-position to the carbonyl group. Computational chemistry provides powerful tools to predict and understand the transformations involving these groups. Through methods like Density Functional Theory (DFT), it is possible to model reaction pathways, calculate activation energies, and predict the structures of transition states and products. nih.govrsc.orgsumitomo-chem.co.jp

One of the principal reactions for α-halo amides is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. nih.gov Computational models can be employed to investigate the mechanism of this substitution, which can proceed through different pathways, such as an SN2 mechanism. nih.gov Theoretical calculations can determine the energy barriers for the approach of various nucleophiles to the carbon atom bearing the bromine, providing insights into reaction rates and selectivity. mdpi.com For instance, modeling can predict whether a given nucleophile will preferentially attack the α-carbon, leading to substitution, or the carbonyl carbon.

Another significant transformation is the hydrolysis of the amide bond, which can be catalyzed by acid or base. nih.govresearchgate.net Computational studies on amide hydrolysis can elucidate the detailed mechanism, including the formation of tetrahedral intermediates and the identification of the rate-determining step. nih.govuregina.ca These models can account for the role of solvent molecules in stabilizing intermediates and transition states, which is crucial for reactions in aqueous environments. nih.govresearchgate.net For this compound, theoretical models could predict how the presence of the α-bromo-α-ethyl substituent influences the energetics of amide hydrolysis compared to simpler amides. colab.ws

Predictive models are not limited to reaction mechanisms and kinetics. They can also be used to forecast the regioselectivity and stereoselectivity of reactions. rsc.org In the case of this compound, if a chiral center is involved or created during a transformation, computational methods can predict the preferred stereochemical outcome.

The data generated from these computational studies are invaluable for guiding synthetic efforts, allowing chemists to choose optimal reaction conditions and predict potential byproducts. Software tools are increasingly available that use libraries of known reaction schemes to predict the likely transformation products of organic chemicals under various conditions. nih.gov

To illustrate the type of insights gained from predictive modeling, the following hypothetical data table presents calculated activation energies for two potential competing reaction pathways for this compound with a generic nucleophile (Nu⁻).

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
SN2 SubstitutionDirect displacement of the bromide ion by the nucleophile at the α-carbon.22.5Formation of 2-Nu-2-ethylbutyramide.
Acyl SubstitutionNucleophilic attack at the carbonyl carbon followed by elimination of the amide group.35.1Less favorable under neutral conditions.

This table is illustrative and presents hypothetical data that could be generated from a computational study using methods like DFT. The values are not based on published experimental results for this specific compound.

Metabolism and Biotransformation Pathways of 2 Bromo 2 Ethylbutyramide Non Clinical

Identification of Metabolic Pathways in In Vitro Systems

In vitro experimental systems, such as liver microsomes and hepatocytes, are crucial for elucidating the metabolic pathways of xenobiotics. For brominated compounds, these systems have revealed a range of biotransformation reactions. The metabolism of 2-Bromo-2-ethylbutyramide is anticipated to follow similar pathways observed for other brominated pharmaceuticals, involving oxidative and conjugative processes.

Hydroxylation, an oxidative reaction catalyzed predominantly by cytochrome P450 (CYP) enzymes, is a primary metabolic pathway for many compounds, including those containing bromine. This process introduces a hydroxyl group into the molecule, increasing its polarity and facilitating its excretion.

Studies on the metabolism of carbromal (B1668436), a precursor to this compound, have identified hydroxylated metabolites. For instance, the metabolite erythro-2-Bromo-2-ethyl-3-hydroxybutyramide was isolated from the urine of subjects who had ingested carbromal. The formation of this metabolite strongly suggests that the ethyl group of the this compound moiety is susceptible to hydroxylation. This metabolic step is a critical initial phase in the biotransformation cascade, preparing the molecule for subsequent conjugation reactions.

The hydroxylation of the fluorobenzyl moiety has been observed in the in vitro metabolism of 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) in human hepatocytes, a process catalyzed by CYP2C9 and CYP2C19. mdpi.com While structurally different, this highlights the general role of CYP enzymes in the oxidation of brominated compounds.

Debromination, the cleavage of the carbon-bromine bond, is a significant metabolic pathway for brominated xenobiotics. This process can occur through both oxidative and reductive mechanisms and leads to the release of bromide ions. The accumulation of bromide ions in the body can lead to a condition known as bromism, which has been associated with the chronic use of bromoureide sedatives.

Conjugation reactions represent a crucial Phase II metabolic pathway, wherein a xenobiotic or its metabolite is coupled with an endogenous molecule to form a more water-soluble and readily excretable conjugate. For compounds with an α-bromo acyl structure like this compound, glutathione (B108866) conjugation is a particularly important detoxification pathway.

Research on the structurally similar compound α-bromoisovalerylurea has demonstrated stereoselective glutathione conjugation in rats, both in vivo and in vitro using liver subcellular fractions. nih.gov This process is catalyzed by glutathione S-transferases (GSTs) and results in the formation of mercapturic acid derivatives that are excreted in the urine. nih.gov The inherent reactivity of the α-bromo carbonyl group makes it a prime substrate for nucleophilic attack by the thiol group of glutathione. nih.gov This conjugation is a critical step in the detoxification of such electrophilic compounds.

The general mechanism of glutathione conjugation with alkyl halides involves a nucleophilic substitution (SN2) reaction, where the sulfhydryl group of glutathione attacks the carbon atom bearing the bromine, displacing the bromide ion. mdpi.comencyclopedia.pub This reaction can occur non-enzymatically but is significantly accelerated by GSTs. mdpi.comencyclopedia.pub The resulting glutathione conjugate can then be further metabolized to a mercapturic acid derivative before excretion. uomus.edu.iq

Metabolite Identification and Structural Elucidation from In Vitro and Animal Studies

The identification and structural characterization of metabolites are essential for understanding the complete metabolic profile of a drug. A combination of isolation techniques and spectroscopic methods is employed to achieve this.

The isolation of metabolites from biological matrices is a critical prerequisite for their structural elucidation. Various chromatographic techniques are employed for this purpose. High-pressure liquid chromatography (HPLC) is a powerful tool for the separation of metabolites from complex mixtures. In studies of bromoureides and their metabolites, HPLC has been successfully used for their separation and quantitative determination.

For the isolation of hydroxylated metabolites of carbromal, classical techniques involving solvent extraction followed by chromatographic separation have been utilized. These methods, while older, have proven effective in obtaining pure samples of metabolites for further analysis.

Once isolated, the structural elucidation of metabolites is carried out using a variety of spectroscopic techniques.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for the identification of metabolites. It provides information about the molecular weight of the metabolite and, through fragmentation patterns, insights into its structure. In the context of this compound, mass spectrometry would be instrumental in identifying hydroxylated and debrominated metabolites by observing the characteristic mass shifts. The presence of bromine's isotopic pattern (79Br and 81Br) provides a unique signature that aids in the identification of bromine-containing metabolites. chemicalbook.com Gas chromatography-mass spectrometry (GC-MS) has been a key analytical method for identifying metabolites of brominated sedatives in urine. nist.gov

The following table summarizes the key metabolites and the analytical techniques used for their characterization, based on studies of this compound and its precursor, carbromal.

Metabolite Metabolic Pathway Analytical Techniques for Identification
erythro-2-Bromo-2-ethyl-3-hydroxybutyramideHydroxylationIR, Mass Spectrometry, NMR Spectroscopy
Glutathione ConjugatesConjugationHPLC, Mass Spectrometry
Mercapturic Acid DerivativesConjugationHPLC, Mass Spectrometry
Inorganic BromideDebrominationIon Chromatography, Inductively Coupled Plasma Mass Spectrometry

Enzymatic Systems Involved in Biotransformation

The metabolism of this compound is presumed to be mediated by several key enzymatic systems, primarily located within the liver. These include the Cytochrome P450 superfamily, as well as various hydrolases and transferases.

Cytochrome P450 Enzyme Contributions

While direct evidence specifying the Cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound is not extensively documented, the role of hepatic microsomal enzymes in the biotransformation of its parent compound, carbromal, is established. It is plausible that CYP enzymes could be involved in oxidative metabolic pathways of this compound, potentially leading to the formation of more polar metabolites. However, without specific in vitro studies utilizing human liver microsomes and recombinant CYP isozymes, the precise contribution of each CYP enzyme remains to be elucidated.

Other Hydrolases and Transferases

The chemical structure of this compound, specifically its amide group, suggests a significant role for hydrolases in its metabolism. Carboxylesterases, a class of hydrolases, are known to catalyze the hydrolysis of amide bonds, which would lead to the formation of 2-bromo-2-ethylbutyric acid and ammonia. This hydrolytic cleavage represents a probable and significant pathway in the biotransformation of this compound.

Furthermore, the presence of a bromine atom raises the possibility of involvement of transferases, such as Glutathione S-transferases (GSTs). GSTs are critical in the detoxification of xenobiotics by catalyzing the conjugation of glutathione to electrophilic substrates. It is conceivable that this compound could undergo dehalogenation followed by or preceded by conjugation with glutathione, facilitating its excretion.

Comparative Biotransformation Across Different Biological Models

Data directly comparing the biotransformation of this compound across different non-clinical biological models are scarce. However, studies on carbromal in both rats and humans have identified this compound as a major metabolite, suggesting a conserved metabolic pathway to this extent. nih.govnih.gov Another significant metabolite of carbromal found in both species is ethylbutyrylurea. nih.govnih.gov The quantitative differences in the formation of these metabolites between species have been noted. For instance, in human volunteers administered carbromal, peak serum concentrations of this compound were observed. nih.gov In rats, both this compound and ethylbutyrylurea were detected in serum and brain tissue. nih.gov Further research utilizing liver microsomes or hepatocytes from various species such as rats, mice, and dogs would be necessary to delineate the species-specific differences in the subsequent metabolism of this compound.

Table 1: Known Metabolites of Carbromal in Humans and Rats

MetaboliteDetected in HumansDetected in RatsReference
This compoundYesYes nih.govnih.gov
EthylbutyrylureaYesYes nih.govnih.gov
Inorganic BromideYesNot explicitly stated nih.gov

Molecular Interactions and Biochemical Mechanisms Mechanistic Studies

In Vitro Receptor Binding and Ligand Recognition Studies

Current scientific literature does not provide evidence to suggest that 2-Bromo-2-ethylbutyramide acts as an antagonist to the glucagon (B607659) receptor. Studies investigating non-peptide antagonists of the glucagon receptor have focused on other, more complex molecules. juniperpublishers.comnih.gov While some of these molecules contain a 2-ethylbutanamide (B1267559) moiety, they are structurally distinct from this compound. juniperpublishers.comnih.gov Therefore, no specific data on the binding affinity or antagonistic mechanism of this compound at the glucagon receptor is available.

Research has identified that the primary molecular target of carbromal (B1668436) and its metabolites, including this compound, is the gamma-aminobutyric acid type A (GABA-A) receptor. The mechanism of action involves the enhancement of GABAergic neurotransmission. smolecule.com

This compound, as an active metabolite of carbromal, is understood to act as a positive allosteric modulator of the GABA-A receptor. This interaction potentiates the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system. The binding of this compound to the GABA-A receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. nih.govnih.gov This modulation results in the sedative and anxiolytic effects associated with its parent compound, carbromal. It is noteworthy that this action is distinct from that of barbiturates, which bind to different sites on the GABA-A receptor.

Table 1: Receptor Interaction Profile of this compound

Receptor SystemInteraction TypeObserved Effect
GABA-A ReceptorPositive Allosteric ModulatorEnhancement of GABAergic neurotransmission
Glucagon ReceptorNo Data AvailableNo reported interaction

Enzyme Inhibition and Modulation Studies

There is a lack of specific mechanistic investigations into the interactions between this compound and various enzyme substrates. While general studies on the metabolism of its parent compound, carbromal, indicate the involvement of hepatic enzymes, detailed analyses of the enzyme-substrate kinetics for this compound are not extensively documented in the available literature. echemi.comwdh.ac.id

The specific enzymes that are directly targeted or modulated by this compound have not been clearly identified in the scientific literature. The biotransformation of carbromal involves processes such as hydrolysis and oxidation, suggesting the participation of hydrolases and cytochrome P450 enzymes. echemi.comwdh.ac.id However, studies focusing on the direct inhibitory or modulatory effects of its metabolite, this compound, on specific enzymes are not available.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Beyond its well-established interaction with the GABA-A receptor, a protein complex, there is limited specific information regarding the binding of this compound to other biological macromolecules such as other proteins or nucleic acids. One study noted the potential for molecular dynamics simulations to investigate the binding affinity of carbromal and its metabolites with lens proteins like crystallins, in the context of rare adverse effects, but this was a suggestion for future research rather than a report of existing data. General discussions on the interaction of urea-containing compounds with proteins exist, but these are not specific to this compound. researchgate.net

Non-Covalent Binding Studies

Non-covalent interactions are transient associations between molecules, governed by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are fundamental to the specific recognition between a ligand and its biological target, such as a receptor or enzyme. The structure of this compound possesses both hydrophilic and hydrophobic regions, suggesting a capacity for such interactions. solubilityofthings.com The amide group can act as both a hydrogen bond donor and acceptor, while the ethyl groups provide hydrophobic character. solubilityofthings.com

Studies on structurally related bromoureide compounds, such as Carbromal, indicate that a primary mechanism of action in the central nervous system is the enhancement of γ-aminobutyric acid (GABA) activity. patsnap.com This is achieved through allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. patsnap.comwikipedia.org Allosteric modulation is a classic example of non-covalent binding, where the compound binds to a site on the receptor distinct from the main ligand (GABA) binding site. wikipedia.orgnih.gov This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the inhibitory effect of the neurotransmitter. wikipedia.org The binding of modulators like benzodiazepines to the α+/γ2− interface of the GABA-A receptor is a well-characterized non-covalent interaction. nih.gov While direct binding studies on this compound are not extensively documented, the activity of its close analogs suggests that non-covalent interactions with ion channels like the GABA-A receptor are a plausible mechanism of action. patsnap.com

Interaction TypeStructural Feature of this compoundPotential Biological Consequence
Hydrogen Bonding Amide group (-CONH2)Binding to receptor sites, interaction with enzymes. solubilityofthings.com
Hydrophobic Interactions Two ethyl groups (-CH2CH3)Partitioning into lipid environments, binding to hydrophobic pockets in proteins. solubilityofthings.com
Allosteric Modulation Overall molecular shape and charge distributionPotentiation of receptor activity (e.g., GABA-A receptor), as seen with related compounds. patsnap.com

Covalent Adduct Formation

In contrast to reversible non-covalent binding, this compound can also form stable, covalent bonds with biological molecules. This reactivity is conferred by the α-bromo amide functional group. solubilityofthings.comnih.gov The bromine atom is an effective leaving group, which makes the adjacent α-carbon an electrophilic center, susceptible to attack by biological nucleophiles. mdpi.comencyclopedia.pub

The primary endogenous nucleophile involved in the detoxification of such electrophilic compounds is the tripeptide glutathione (B108866) (GSH). mdpi.comdrughunter.com The sulfhydryl group of the cysteine residue in glutathione can attack the electrophilic carbon of this compound, displacing the bromide ion and forming a stable glutathione-S-conjugate. mdpi.com This reaction can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. mdpi.comencyclopedia.pub This conjugation is a well-established pathway for the metabolism and elimination of compounds containing α-halo groups. drughunter.com

Beyond detoxification, this reactivity means that this compound has the potential to form covalent adducts with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) in proteins. Such covalent modification can irreversibly alter the structure and function of the protein, leading to downstream biological effects. The reactivity of α-haloamides as alkylating agents is well-documented in synthetic chemistry and provides a strong basis for their potential as covalent modifiers of biological targets. nih.govacs.orgorganic-chemistry.org

Reactive FeatureMechanismBiological Target/ReactantOutcome
α-Bromo group Nucleophilic Substitution (SN2)Thiol group of Glutathione (GSH). mdpi.comencyclopedia.pubDetoxification, formation of mercapturic acid conjugates. drughunter.com
α-Bromo group Nucleophilic Substitution (SN2)Nucleophilic amino acid residues (e.g., Cys, His) on proteins.Covalent modification, potential alteration of protein function.

Elucidation of Signaling Pathway Modulation in Cell-Free Systems

To understand the direct molecular effects of a compound, researchers often use cell-free systems. These simplified experimental setups, such as purified enzymes, isolated receptors, or subcellular fractions (e.g., liver S9 fractions), remove the complexities of a living cell, like membrane transport and metabolic degradation. scispace.comwdh.ac.id This allows for the precise study of a compound's interaction with its intended target.

For a compound like this compound, cell-free assays can quantify its direct impact on a specific signaling component. For instance, the interaction with a purified receptor could be measured using biophysical techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat change upon binding to determine the dissociation constant (Kd), or Differential Scanning Fluorimetry (DSF), which assesses changes in protein thermal stability upon ligand binding. google.comrsc.org

Furthermore, cell-free enzyme assays are used to determine the inhibitory potential of a compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov The metabolism of related bromoureide compounds has been characterized using in vitro liver preparations to identify the resultant metabolites, a process that is foundational to understanding a compound's metabolic fate. drughunter.com By isolating the components of a signaling pathway, cell-free systems provide unambiguous evidence of direct molecular interactions and are essential for elucidating the mechanism of action before progressing to more complex cellular or whole-organism models. wdh.ac.id

Supramolecular Chemistry and Self Assembly Research

Investigation of Non-Covalent Interactions of 2-Bromo-2-ethylbutyramide

The molecular architecture of this compound, also known as Carbromide, facilitates a range of non-covalent interactions. The primary contributors are the amide functional group, capable of forming hydrogen bonds, and the bromine atom, which can participate in halogen bonding. solubilityofthings.com These forces, complemented by weaker van der Waals interactions from the ethyl groups, define the compound's supramolecular behavior.

The presence of both a polar amide group and hydrophobic alkyl chains creates a delicate balance that influences its interactions. solubilityofthings.com The bromine atom not only adds to the molecule's reactivity but also serves as a functional handle for creating more complex molecular structures. solubilityofthings.com

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₁₂BrNO solubilityofthings.com
Molecular Weight194.07 g/mol researchgate.net
AppearanceWhite to off-white crystalline solid solubilityofthings.com
State at Room TemperatureSolid solubilityofthings.com
Melting Point64.00 °C solubilityofthings.com
Boiling Point230.00 °C solubilityofthings.com
Density1.3190 g/cm³ solubilityofthings.com

Hydrogen bonding is a defining non-covalent interaction for this compound, primarily due to its amide functional group (-CONH₂). solubilityofthings.com This group contains hydrogen atoms bonded to a highly electronegative nitrogen atom, making them effective hydrogen bond donors. The oxygen atom of the carbonyl group (C=O) acts as a hydrogen bond acceptor.

This capacity for hydrogen bonding is a key factor in the compound's physical properties, such as its solubility. solubilityofthings.com It is generally soluble in polar solvents like water and alcohols precisely because it can form hydrogen bonds with the solvent molecules. solubilityofthings.com In the solid state, these hydrogen bonds direct the formation of its crystalline structure, leading to ordered supramolecular assemblies. Research on related compounds like carbromal (B1668436), which also contains an amide-like structure, highlights the importance of hydrogen bonding in its interactions. nih.gov While detailed crystallographic studies specifically mapping the hydrogen bond network of this compound are not extensively detailed in the provided search results, the fundamental principles of its structure strongly indicate that hydrogen bonding is a dominant force in its molecular organization.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen or nitrogen atom). The bromine atom in this compound gives it the potential to engage in such interactions.

Formation of Cocrystals and Inclusion Complexes

The formation of cocrystals and inclusion complexes represents an important area of supramolecular chemistry and crystal engineering. Cocrystals are multi-component crystals where the constituents are held together by non-covalent interactions, typically hydrogen bonding. Inclusion complexes are structures where one chemical compound (the "host") forms a cavity that entraps another molecule (the "guest").

There is limited specific information in the searched results regarding the formation of cocrystals or inclusion complexes involving this compound. However, its molecular features suggest a strong potential for cocrystal formation. The ability of the amide group to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for forming robust hydrogen-bonded networks with other molecules (coformers) that have complementary functional groups. Similarly, while there is no specific mention of this compound acting as a host or guest in an inclusion complex, this remains a theoretical possibility depending on the molecular geometry of potential binding partners. theswissbay.chfao.orgchemreg.netaipalync.orgscribd.com

Role in Material Science and Advanced Functional Materials

The unique chemical structure of this compound provides potential for its use in the field of material science. solubilityofthings.com Its ability to self-assemble through hydrogen bonding and other non-covalent interactions is a key characteristic for the bottom-up construction of novel materials.

Research suggests that the structure of this compound could be tailored for applications in polymers or other specialized materials. solubilityofthings.com The presence of the reactive bromine atom allows for further chemical modification, enabling it to be incorporated into larger polymer chains or functionalized surfaces. solubilityofthings.com For example, it could serve as an initiator or a building block in polymerization reactions. While specific examples of advanced functional materials derived from this compound are not detailed in the search results, its combination of hydrogen bonding capability, a reactive halogen, and tunable solubility makes it a compound of interest for designing materials with specific physical or chemical properties. solubilityofthings.com

Environmental Fate and Degradation Studies

Pathways of Degradation in Environmental Systems

The degradation of 2-Bromo-2-ethylbutyramide in the environment is expected to proceed through both abiotic and biotic pathways. The presence of a carbon-bromine bond and an amide group suggests susceptibility to photolytic and microbial degradation.

Photolytic Degradation

Biotic Degradation by Microorganisms

The biodegradation of this compound by microorganisms is another anticipated pathway for its removal from the environment. For carbromal (B1668436), hydrolysis via amidases present in soil microbiota is an expected metabolic route. Amidase-catalyzed hydrolysis of the amide bond in this compound would lead to the formation of 2-bromo-2-ethylbutanoic acid and ammonia.

Furthermore, microbial populations have been shown to degrade various amides and brominated compounds. diplomatacomercial.comacs.org The process of dehalogenation, the removal of the bromine atom, is a common microbial strategy to detoxify halogenated organic compounds. This can occur under both aerobic and anaerobic conditions. The resulting debrominated compound, 2-ethylbutyramide, would likely be more amenable to further microbial degradation.

Persistence and Mobility in Environmental Compartments

There is a significant lack of experimental data regarding the persistence and mobility of this compound in environmental compartments such as soil, water, and air. Safety Data Sheets for the compound consistently report "no data available" for these parameters. echemi.com

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Based on its potential for photolytic and biotic degradation, it can be inferred that this compound may not be highly persistent. However, without specific half-life data, its environmental residence time remains unknown.

The mobility of a chemical in soil and water is influenced by its water solubility and its tendency to adsorb to soil particles. The presence of both a polar amide group and a nonpolar ethyl group gives this compound an amphiphilic character. solubilityofthings.com The amide group can participate in hydrogen bonding, potentially increasing its water solubility, while the alkyl chain contributes to its hydrophobicity. This balance will ultimately determine its partitioning between water and soil organic matter. Without a measured octanol-water partition coefficient (Kow) or soil sorption coefficient (Koc), a definitive assessment of its mobility cannot be made.

Transformation Products and By-products in Environmental Contexts

The degradation of this compound in the environment would lead to the formation of various transformation products. Based on the expected degradation pathways, the following by-products can be postulated:

Hydrolysis Product: The hydrolysis of the amide functional group would yield 2-bromo-2-ethylbutanoic acid .

Debromination Product: The removal of the bromine atom would result in 2-ethylbutyramide .

Combined Hydrolysis and Debromination Product: Subsequent degradation could lead to the formation of 2-ethylbutanoic acid .

Hydroxylated Metabolites: In biological systems, hydroxylation is a common metabolic pathway. It is conceivable that hydroxylated derivatives such as 2-bromo-2-ethyl-3-hydroxy-butyramide could be formed, analogous to metabolites observed for carbromal. mdpi.com

The environmental fate and potential impact of these transformation products are also largely unknown and would require further investigation.

Table of Potential Degradation Products of this compound

Precursor CompoundDegradation PathwayPotential Transformation Product
This compoundHydrolysis2-bromo-2-ethylbutanoic acid
This compoundDebromination2-ethylbutyramide
2-bromo-2-ethylbutanoic acidDebromination2-ethylbutanoic acid
2-ethylbutyramideHydrolysis2-ethylbutanoic acid
This compoundHydroxylation2-bromo-2-ethyl-3-hydroxy-butyramide

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The traditional synthesis of 2-Bromo-2-ethylbutyramide involves the reaction of 2-bromo-2-ethylbutyryl bromide with urea (B33335). While effective, this method presents opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research could focus on:

Catalytic Approaches: Investigating the use of novel catalysts to streamline the synthesis, potentially reducing reaction times and improving yields. This could involve exploring enzymatic catalysis or organocatalysis to create a more sustainable synthetic route.

Flow Chemistry: Implementing continuous flow manufacturing processes could offer enhanced control over reaction parameters, leading to a safer and more consistent production of this compound.

A recent study on the synthesis of other bromo-compounds, such as 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, highlights the potential for developing novel synthetic protocols for related structures. mdpi.com

Application of Advanced Spectroscopic and Imaging Techniques

Detailed characterization of this compound and its interactions is crucial for understanding its properties. Advanced analytical techniques can provide unprecedented levels of detail:

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-MS and LC-MS are already in use for the identification of this compound and its metabolites. echemi.comnih.gov Future applications of HRMS could enable more precise quantification and structural elucidation of novel metabolites in various biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is used for structural confirmation, advanced NMR techniques, such as solid-state NMR and multi-dimensional NMR, could provide insights into the conformational dynamics and intermolecular interactions of this compound. echemi.comsmolecule.com

Molecular Imaging: Techniques like positron emission tomography (PET) could be developed using radiolabeled derivatives of this compound to visualize its distribution and target engagement in living organisms in real-time.

High-Throughput Screening for New Molecular Probes

High-throughput screening (HTS) offers a powerful platform for discovering new biological activities of this compound and its analogues. bfr-akademie.de This could involve:

Assay Development: Designing and validating a diverse range of in vitro biochemical and cell-based assays to screen for novel molecular targets. bfr-akademie.de

Library Synthesis: Creating a focused library of this compound derivatives with systematic structural modifications to explore structure-activity relationships (SAR).

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify compounds that induce specific cellular responses, potentially uncovering unexpected therapeutic applications.

The development of HTS protocols for receptor binding assays, as demonstrated for other compounds, provides a template for how this could be applied to this compound research. google.mw

Integration of In Silico and Experimental Approaches

The synergy between computational modeling and experimental validation can accelerate the research and development process. For this compound, this could entail:

Molecular Docking and Dynamics: Using computational models to predict the binding modes of this compound and its derivatives with potential protein targets. Molecular dynamics simulations could further elucidate the stability and dynamics of these interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the chemical structures of a series of analogues with their biological activities, guiding the design of more potent and selective compounds.

ADMET Prediction: Employing in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds for further experimental investigation.

The use of computational screening in conjunction with multicomponent reaction chemistry for drug discovery highlights the potential of these integrated approaches. acs.org

Exploration in Novel Biological Systems (Non-Human, Mechanistic)

To gain a deeper understanding of the fundamental biology associated with this compound, research in non-human and mechanistic systems is essential. This could include:

Model Organism Studies: Utilizing model organisms such as zebrafish, C. elegans, or rodents to investigate the developmental and physiological effects of this compound in a whole-organism context. echemi.comsmolecule.com

Mechanistic Pathway Analysis: Employing "omics" technologies (genomics, proteomics, metabolomics) to identify the cellular pathways and molecular networks modulated by this compound, moving beyond its known effects on GABA receptors. echemi.com

Comparative Metabolomics: Studying the biotransformation of this compound across different species (e.g., mice, rats, dogs) to understand species-specific metabolic pathways and their implications for its biological activity. echemi.comsmolecule.com For example, studies have shown that hydroxylation of the acyl residue is predominant in dogs, while reductive debromination is more significant in rats. smolecule.com

Q & A

Basic Research Questions

Q. How can 2-bromo-2-ethylbutyramide be unambiguously identified in chemical samples?

  • Methodological Answer : Use a combination of spectroscopic and regulatory identifiers.

  • Mass Spectrometry (MS) : Characteristic ions at m/z 69 (base peak), 43, 41, 44, 71, 167, 165, and 55 . Compare with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) to confirm fragmentation patterns.
  • Regulatory Identifiers : CAS Registry Number 507-36-8 and EC Number 208-071-1 are definitive identifiers for regulatory documentation and literature searches .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Gas Chromatography with Flame Ionization Detection (GC-FID) : Suitable for detecting inorganic bromide metabolites. Validate with calibration curves using spiked plasma/serum samples .
  • High-Performance Liquid Chromatography (HPLC) with UV Detection : Achieves a limit of detection (LOD) of 200 mg/L for carbromal (parent compound) and its metabolites. Use reverse-phase C18 columns and mobile phases optimized for brominated amides .

Q. What is the metabolic pathway of this compound in humans?

  • Methodological Answer :

  • Primary Pathway : Hydrolysis of carbromal (the prodrug) yields this compound as an active metabolite. Subsequent oxidation produces 2-bromo-2-ethyl-3-hydroxybutyramide.
  • Secondary Pathways : Further degradation forms 2-ethylbutyrylurea and 2-ethyl-2-hydroxybutyric acid. Quantify metabolites in urine using GC-FID for bromide ions and HPLC for organic metabolites. Peak bromide excretion occurs at ~48 hours post-administration .

Advanced Research Questions

Q. How do discrepancies in reported metabolite concentrations arise across pharmacokinetic studies?

  • Methodological Answer :

  • Source of Variability : Differences in analytical sensitivity (e.g., HPLC vs. GC-FID), inter-subject metabolic rates, and sampling timepoints. For example, Vohland et al. (1976) reported peak serum concentrations of 3 mg/L for this compound at 4 hours post-dose, but delayed sampling may underestimate early-phase metabolism .
  • Resolution Strategy : Cross-validate methods using spiked controls and harmonize sampling protocols. Apply statistical models (e.g., non-linear mixed-effects modeling) to account for inter-individual variability .

Q. What experimental design considerations are critical for optimizing HPLC separation of this compound from co-eluting metabolites?

  • Methodological Answer :

  • Column Selection : Use phenyl-hexyl or polar-embedded columns to improve resolution of brominated analogs.
  • Mobile Phase Optimization : Adjust pH (2.5–3.5) with formic acid to enhance ionization and reduce tailing. Acetonitrile gradients (20%–80% over 15 minutes) effectively separate this compound from 2-ethylbutyrylurea .
  • Detection Parameters : Set UV detection at 210–220 nm for maximal absorbance of bromoamide bonds .

Q. How can contradictions in toxicity data for this compound be addressed?

  • Methodological Answer :

  • Data Triangulation : Compare in vitro cytotoxicity assays (e.g., hepatic cell lines) with in vivo rodent models. Note that bromide ion accumulation (12 mg/L in serum at 9 hours) may confound toxicity assessments due to its CNS depressant effects .
  • Mechanistic Studies : Use isotopic labeling (e.g., ²H or ¹³C) to track metabolite distribution and distinguish direct toxicity from secondary effects .

Tables for Key Data

Parameter Value Source
CAS Registry Number507-36-8
Principal MS Ions (m/z)69, 43, 41, 167, 165
HPLC LOD (Carbromal)200 mg/L
Peak Serum Concentration3 mg/L at 4 hours
Major Metabolite2-ethyl-2-hydroxybutyric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.